5-FAM-Alkyne

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

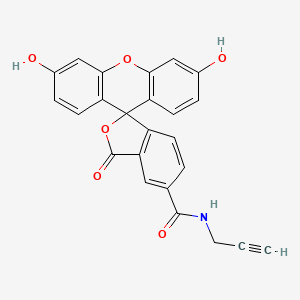

3',6'-dihydroxy-3-oxo-N-prop-2-ynylspiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15NO6/c1-2-9-25-22(28)13-3-6-17-16(10-13)23(29)31-24(17)18-7-4-14(26)11-20(18)30-21-12-15(27)5-8-19(21)24/h1,3-8,10-12,26-27H,9H2,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBAJBIGCBVWJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402432-77-2 |

Source

|

| Record name | 1402432-77-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-FAM-Alkyne: An In-Depth Technical Guide to a Versatile Tool in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-FAM-Alkyne (5-Carboxyfluorescein, propargylamide) is a fluorescent probe that has become an indispensable tool in modern biochemistry and drug development.[1] Its utility lies in its dual functionality: a highly fluorescent fluorescein (FAM) moiety and a terminal alkyne group.[1] This unique structure allows for the covalent attachment of the FAM fluorophore to a wide array of biomolecules through a highly efficient and specific reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This technical guide provides a comprehensive overview of the applications of this compound, detailed experimental protocols, and the underlying principles of its use in biochemical research.

The bio-orthogonal nature of the click chemistry reaction, meaning it does not interfere with native biological processes, allows for the precise labeling of target molecules within complex biological systems.[3] This has enabled researchers to visualize, track, and quantify biomolecules such as proteins, nucleic acids, and glycans with exceptional specificity and sensitivity.[4] Applications of this compound are extensive and include fluorescence microscopy, flow cytometry, and the development of novel biosensors and diagnostic assays.[1]

Core Principles: Click Chemistry

The primary application of this compound revolves around the CuAAC reaction. This reaction forms a stable triazole linkage between the terminal alkyne of this compound and an azide group that has been incorporated into a target biomolecule.[5] The reaction is highly efficient, proceeds under mild, aqueous conditions, and is complete in a relatively short time, often less than an hour.[5] The resulting covalent bond is irreversible and stable, ensuring a robust and permanent fluorescent label on the molecule of interest.[5]

There are two main approaches to CuAAC:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the classic approach that utilizes a copper(I) catalyst, typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[3] A ligand such as THPTA or TBTA is often used to stabilize the copper(I) ion and improve reaction efficiency.[1]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that is particularly useful for live-cell imaging, as the copper catalyst can be toxic to cells.[6] SPAAC employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst.[6] In this context, an azide-modified fluorophore would be used with an alkyne-modified biomolecule.

Data Presentation: Physicochemical and Spectroscopic Properties of this compound

The following table summarizes the key quantitative data for this compound, providing essential information for experimental design and data analysis.

| Property | Value | References |

| Molecular Formula | C₂₄H₁₅NO₆ | [7] |

| Molecular Weight | 413.38 g/mol | [7] |

| Appearance | Yellow to orange powder | [1] |

| Solubility | DMSO, DMF, aqueous buffer (pH > 8), alcohols | [7] |

| Excitation Maximum (λex) | ~490-495 nm | [7][8] |

| Emission Maximum (λem) | ~513-518 nm | [7][8] |

| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | [7] |

| Fluorescence Quantum Yield (Φ) | ~0.93 | [9] |

Mandatory Visualization

Experimental Workflow for Labeling and Detection of Azide-Modified Biomolecules

The following diagram illustrates a general workflow for the fluorescent labeling of biomolecules using metabolic incorporation of an azide-containing precursor and subsequent detection with this compound via CuAAC.

Caption: General experimental workflow for fluorescent labeling.

Signaling Pathway Visualization: O-GlcNAcylation in the Akt Signaling Pathway

The following diagram illustrates how metabolic labeling and click chemistry with a fluorescent alkyne, such as this compound, can be used to visualize O-GlcNAcylation of proteins within the Akt signaling pathway, a crucial pathway in cellular metabolism, survival, and growth.

Caption: Visualization of Akt O-GlcNAcylation.

Experimental Protocols

The following are detailed methodologies for key experiments using this compound. These should be considered as starting points, and optimization may be necessary for specific applications.

Protocol 1: Labeling of Azide-Modified Proteins in Cell Lysate

This protocol describes the labeling of proteins that have been metabolically labeled with an azide-containing amino acid analog, such as L-azidohomoalanine (AHA).

Materials:

-

Azide-modified protein lysate (1-5 mg/mL in a suitable lysis buffer without sodium azide)

-

This compound stock solution (10 mM in DMSO)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)

-

Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)

-

Sodium ascorbate stock solution (300 mM in water, freshly prepared)

-

Phosphate-buffered saline (PBS)

Procedure:

-

In a microcentrifuge tube, add 50 µL of the azide-modified protein lysate.

-

Add 90 µL of PBS.

-

Add 20 µL of the 10 mM this compound stock solution (final concentration ~1.25 mM). Vortex briefly.

-

Add 10 µL of the 100 mM THPTA stock solution (final concentration ~6.25 mM). Vortex briefly.

-

Add 10 µL of the 20 mM CuSO₄ stock solution (final concentration ~1.25 mM). Vortex briefly.

-

To initiate the reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate stock solution (final concentration ~18.75 mM). Vortex briefly.

-

Protect the reaction from light and incubate at room temperature for 30-60 minutes.

-

The labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning, or purification by methods like acetone precipitation or gel filtration.

Protocol 2: Labeling of Azide-Modified Oligonucleotides/DNA

This protocol is for labeling synthetic oligonucleotides or DNA that have been modified to contain an azide group.

Materials:

-

Azide-modified oligonucleotide/DNA solution (in water)

-

This compound stock solution (10 mM in DMSO)

-

Tris(benzyltriazolylmethyl)amine (TBTA) in 55% DMSO (10 mM) or THPTA (200 mM in water)

-

Copper(II) sulfate (CuSO₄) stock solution (100 mM in water)

-

Sodium ascorbate stock solution (100 mM in water, freshly prepared)

-

2M Triethylammonium acetate (TEAA) buffer, pH 7.0

-

DMSO

Procedure:

-

In a microcentrifuge tube, dissolve the azide-modified oligonucleotide (e.g., 20-200 µM final concentration) in water.

-

Add 2M TEAA buffer to a final concentration of 0.2 M.

-

Add DMSO to a final concentration of 50% (v/v). Vortex to mix.

-

Add 1.5 molar equivalents of the 10 mM this compound stock solution relative to the oligonucleotide. Vortex to mix.

-

Prepare the copper catalyst solution. If using TBTA, it is already complexed with copper. If using THPTA, pre-incubate CuSO₄ with THPTA in a 1:2 molar ratio for a few minutes.

-

Add the copper-TBTA or copper-THPTA complex to a final copper concentration of 0.5 mM.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.

-

Add sodium ascorbate to a final concentration of 0.5 mM to initiate the reaction.

-

Vortex the mixture thoroughly and incubate at room temperature overnight, protected from light.

-

Purify the labeled oligonucleotide by ethanol or acetone precipitation, followed by HPLC or PAGE.

Protocol 3: Metabolic Labeling and Visualization of Glycoproteins

This protocol describes the metabolic incorporation of an azido-sugar into cellular glycans and subsequent fluorescent labeling with this compound.

Materials:

-

Mammalian cells in culture

-

Peracetylated azido-sugar (e.g., Ac₄ManNAz, Ac₄GalNAz, or Ac₄GlcNAz)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Click chemistry reaction cocktail (prepare as in Protocol 1, adjusting volumes for cell staining)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Metabolic Labeling: Culture cells in complete medium supplemented with the desired concentration of the peracetylated azido-sugar (e.g., 25-50 µM) for 1-3 days.

-

Cell Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization (for intracellular glycans): Wash the cells twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10-15 minutes. For cell surface labeling, this step can be omitted.

-

Click Reaction: Wash the cells twice with PBS. Prepare the click reaction cocktail containing this compound, copper sulfate, THPTA, and sodium ascorbate in PBS. Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

-

Imaging: Wash the cells twice with PBS. Mount the coverslips with an appropriate mounting medium and image using a fluorescence microscope with standard FITC/GFP filter sets.

Conclusion

This compound, in conjunction with click chemistry, offers a powerful and versatile platform for the fluorescent labeling of a wide range of biomolecules. Its high specificity, efficiency, and the mild reaction conditions make it an ideal tool for researchers in biochemistry, cell biology, and drug development. The detailed protocols and principles outlined in this guide provide a solid foundation for the successful application of this compound in elucidating complex biological processes and advancing scientific discovery.

References

- 1. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Imaging of N-linked Glycosylation Suggests Glycan Biosynthesis is a Novel Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 5. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]

- 7. Single-molecule imaging of EGFR signalling on the surface of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

5-FAM-Alkyne (CAS 510758-19-7): A Technical Guide for Researchers

An in-depth technical guide for researchers, scientists, and drug development professionals on the fluorescent probe 5-FAM-Alkyne, covering its core properties, experimental applications, and detailed protocols.

Introduction

This compound (5-Fluorescein-Alkyne) is a fluorescent dye containing a terminal alkyne group, making it a valuable tool for the fluorescent labeling of biomolecules through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry.[1][2] This bioorthogonal reaction allows for the specific and efficient covalent labeling of azide-modified proteins, nucleic acids, and other macromolecules in complex biological samples.[1][3] Its bright, green fluorescence, compatible with standard fluorescein (FITC) filter sets, makes it widely applicable in various research areas, including fluorescence microscopy, flow cytometry, and the development of biosensors and diagnostic assays.[4][5]

Physicochemical and Spectral Properties

The key properties of this compound are summarized in the tables below, compiled from various suppliers and databases.

Table 1: General and Physicochemical Properties

| Property | Value | References |

| CAS Number | 510758-19-7 | |

| Chemical Name | 3',6'-Dihydroxy-3-oxo-N-(prop-2-yn-1-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide | |

| Molecular Formula | C₂₄H₁₅NO₆ | |

| Molecular Weight | 413.39 g/mol | |

| Appearance | Yellow to orange powder | |

| Purity | ≥90% to ≥97% (HPLC) | |

| Solubility | DMSO, DMF, DCM, alcohols, aqueous buffer (pH > 8) | |

| Storage Conditions | Store at -20°C, protected from light |

Table 2: Spectral Characteristics

| Property | Value | References |

| Excitation Maximum (λex) | ~490-495 nm | |

| Emission Maximum (λem) | ~513-519 nm | |

| Molar Extinction Coefficient (ε) | ~74,000 - 80,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.93 |

Experimental Protocols

The following are generalized protocols for the application of this compound in common laboratory procedures. Optimization may be required for specific experimental systems.

Protocol 1: In-Gel Fluorescence Detection of Azide-Modified Proteins

This protocol describes the labeling of azide-modified proteins in a cell lysate with this compound for subsequent visualization by in-gel fluorescence scanning. Azide-modified proteins can be generated through metabolic labeling with an azide-containing amino acid analog (e.g., azidohomoalanine - AHA).

Materials:

-

Cell lysate containing azide-modified proteins

-

This compound

-

DMSO (anhydrous)

-

Click Chemistry Reaction Buffer Components:

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., Sodium Ascorbate, TCEP)

-

Copper chelating ligand (e.g., THPTA, TBTA)

-

-

SDS-PAGE reagents and equipment

-

Fluorescence gel imager with appropriate filters for FAM (Excitation: ~490 nm, Emission: ~520 nm)

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 250 mM stock solution of a copper chelating ligand (e.g., THPTA) in deionized water.

-

Prepare a 500 mM stock solution of a reducing agent (e.g., sodium ascorbate) in deionized water. Note: This solution should be prepared fresh.

-

-

Click Chemistry Reaction:

-

In a microcentrifuge tube, combine the following in order:

-

Cell lysate (containing 20-50 µg of protein)

-

This compound stock solution (to a final concentration of 50-100 µM)

-

Premixed catalyst solution:

-

CuSO₄ stock solution (to a final concentration of 1 mM)

-

Copper chelating ligand stock solution (to a final concentration of 5 mM)

-

-

-

Vortex the mixture gently.

-

Initiate the reaction by adding the reducing agent stock solution to a final concentration of 5 mM.

-

Vortex the reaction mixture gently and incubate at room temperature for 1 hour in the dark.

-

-

Protein Precipitation (Optional but Recommended):

-

Add 4 volumes of cold acetone to the reaction mixture.

-

Incubate at -20°C for 30 minutes to precipitate the protein.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully discard the supernatant.

-

Wash the pellet with 500 µL of cold methanol and centrifuge again.

-

Air-dry the pellet for 5-10 minutes.

-

-

SDS-PAGE and In-Gel Fluorescence Imaging:

-

Resuspend the protein pellet in SDS-PAGE sample buffer.

-

Heat the samples at 95°C for 5 minutes.

-

Load the samples onto a polyacrylamide gel and perform electrophoresis according to standard procedures.

-

After electrophoresis, carefully remove the gel from the cassette.

-

Wash the gel in deionized water for 5-10 minutes.

-

Scan the gel using a fluorescence imager equipped with filters appropriate for 5-FAM (Excitation: ~490 nm, Emission: ~520 nm).

-

Protocol 2: Fluorescent Labeling of Cells

This protocol provides a general workflow for the fluorescent labeling of cellular components that have been metabolically tagged with an azide-modified precursor.

Materials:

-

Cells cultured on coverslips or in plates

-

Azide-modified metabolic precursor (e.g., azide-modified sugar or amino acid)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Click chemistry reaction cocktail (as prepared in Protocol 1)

-

Fluorescence microscope with a FITC filter set

Methodology:

-

Metabolic Labeling:

-

Culture cells in a medium supplemented with the appropriate concentration of the azide-modified metabolic precursor for 24-48 hours. The optimal concentration and incubation time should be determined empirically.

-

-

Cell Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Click Reaction:

-

Prepare the click chemistry reaction cocktail as described in Protocol 1.

-

Add the reaction cocktail to the fixed and permeabilized cells, ensuring the cells are completely covered.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides with an appropriate mounting medium.

-

Image the cells using a fluorescence microscope equipped with a standard FITC filter set.

-

Visualizations

Click Chemistry Reaction

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using this compound.

Experimental Workflow for Biomolecule Labeling

Caption: General experimental workflow for fluorescent labeling with this compound.

Studying Signaling Pathways

References

- 1. abpbio.com [abpbio.com]

- 2. benchchem.com [benchchem.com]

- 3. Chemical reporters for fluorescent detection and identification of O-GlcNAc-modified proteins reveal glycosylation of the ubiquitin ligase NEDD4-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FastClick™ 5-FAM Alkyne | AAT Bioquest [aatbio.com]

- 5. chemimpex.com [chemimpex.com]

5-Carboxyfluorescein Alkyne: An In-Depth Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Carboxyfluorescein alkyne (5-FAM-alkyne), a key reagent in bioconjugation and molecular labeling. This document details its physicochemical properties, experimental protocols for its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC), and a visual representation of the experimental workflow.

Core Properties and Specifications

5-Carboxyfluorescein alkyne is a derivative of the widely used green fluorescent dye, fluorescein. The presence of a terminal alkyne group allows for its covalent attachment to molecules containing an azide group through the highly efficient and specific "click chemistry" reaction. This makes it an invaluable tool for labeling a wide range of biomolecules, including proteins, peptides, and nucleic acids, for various applications in research and drug development.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Weight | 413.38 g/mol | [1] |

| Exact Mass | 413.09 g/mol | [1] |

| Empirical Formula | C₂₄H₁₅NO₆ | [1] |

| Excitation Maximum (λex) | ~492 nm | [2] |

| Emission Maximum (λem) | ~518 nm | [2] |

| Purity | ≥ 90% (HPLC) | [1] |

| Solubility | Soluble in aqueous buffers (pH > 8), alcohols, DMSO, DMF | [1] |

| Storage Conditions | Store at -20°C, protected from light and moisture | [1] |

Experimental Protocol: Labeling of Azide-Modified Proteins with 5-Carboxyfluorescein Alkyne via CuAAC

This protocol provides a detailed methodology for the covalent labeling of a protein containing an azide functional group with 5-Carboxyfluorescein alkyne using a copper(I)-catalyzed click reaction.

Materials and Reagents

-

Azide-modified protein in a compatible buffer (e.g., phosphate-buffered saline, pH 7.4)

-

5-Carboxyfluorescein alkyne

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand

-

Sodium ascorbate

-

Deionized water

-

Reaction tubes (e.g., microcentrifuge tubes)

-

Purification column (e.g., size-exclusion chromatography)

Experimental Procedure

1. Preparation of Stock Solutions:

-

5-Carboxyfluorescein Alkyne: Prepare a 10 mM stock solution in anhydrous DMSO.

-

Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.

-

THPTA Ligand: Prepare a 100 mM stock solution in deionized water.

-

Sodium Ascorbate: Freshly prepare a 300 mM stock solution in deionized water immediately before use.

2. Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.

-

Add the 5-Carboxyfluorescein alkyne stock solution to a final concentration that is in molar excess (typically 5-10 fold) over the azide groups on the protein.

-

To prepare the copper catalyst, pre-complex the CuSO₄ with the THPTA ligand. Add the THPTA solution to the reaction mixture first, followed by the CuSO₄ solution. A common final concentration is 1-2 mM CuSO₄ and 5-10 mM THPTA.

-

Gently mix the components.

3. Initiation of the Click Reaction:

-

Initiate the cycloaddition reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

-

Vortex the reaction mixture gently to ensure homogeneity.

4. Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature. To prevent photobleaching of the fluorescein dye, it is advisable to protect the reaction from light.

5. Purification of the Labeled Protein:

-

Following incubation, purify the labeled protein from unreacted dye and catalyst components. Size-exclusion chromatography (desalting column) is a commonly used method for this purpose. Other techniques such as dialysis or affinity chromatography can also be employed depending on the protein's properties.

6. Characterization:

-

The degree of labeling can be determined using UV-Vis spectroscopy by measuring the absorbance of the protein and the fluorescein dye. Mass spectrometry can also be used to confirm the successful conjugation.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the labeling of an azide-modified protein with 5-Carboxyfluorescein alkyne via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

References

The Mechanism of 5-FAM-Alkyne in Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism and application of 5-Carboxyfluorescein-Alkyne (5-FAM-Alkyne) in click chemistry reactions. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize bioconjugation techniques for labeling and detecting biomolecules. This document details the core principles of both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions, presents quantitative data for this compound and its reaction products, provides detailed experimental protocols, and offers troubleshooting guidance.

Core Principles of this compound in Click Chemistry

This compound is a derivative of the widely used green fluorescent dye, fluorescein, that has been functionalized with a terminal alkyne group. This alkyne moiety allows it to readily participate in "click chemistry" reactions, a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2] The most common click reaction involving an alkyne is the Huisgen 1,3-dipolar cycloaddition with an azide, which forms a stable triazole linkage.[3][4] This reaction can be performed in two main modalities: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prevalent form of click chemistry. It utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne, such as this compound, and an azide.[3][4] The copper catalyst activates the alkyne, leading to a significant rate enhancement (up to 107 to 108-fold compared to the uncatalyzed reaction) and ensuring the regioselective formation of the 1,4-disubstituted triazole isomer.[3][4] This reaction is highly efficient and proceeds under mild conditions, including at room temperature and in aqueous buffers, making it suitable for a wide range of bioconjugation applications.[5][6]

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the issue of copper cytotoxicity in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[7] This catalyst-free reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne. The high ring strain of the cyclooctyne provides the necessary activation energy to drive the cycloaddition with an azide, forming a stable triazole linkage without the need for a metal catalyst.[7][8] While generally slower than CuAAC, SPAAC is highly bioorthogonal and is the method of choice for labeling molecules in living cells and organisms.[1] For SPAAC reactions with 5-FAM, an azide-functionalized FAM molecule would be reacted with a cyclooctyne-modified biomolecule.

General Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data Presentation

The following tables summarize the key quantitative parameters for this compound and its use in click chemistry reactions.

Table 1: Spectroscopic Properties of this compound and its Triazole Conjugate

| Parameter | This compound | 5-FAM-Triazole Conjugate |

| Excitation Maximum (λex) | ~495 nm | ~495 nm |

| Emission Maximum (λem) | ~518 nm | ~518 nm |

| Molar Extinction Coefficient (ε) | ~75,000 cm-1M-1 | ~75,000 cm-1M-1 |

| Fluorescence Quantum Yield (Φ) | ~0.92 | ~0.92 |

| Solubility | DMSO, DMF | Aqueous buffers |

Note: Spectroscopic properties of the 5-FAM fluorophore are largely unaffected by the click reaction.

Table 2: Comparative Kinetics of CuAAC and SPAAC

| Parameter | CuAAC with this compound | SPAAC with Azide and Cyclooctynes |

| Catalyst Required | Yes (Copper I) | No |

| Biocompatibility | Limited in living systems due to copper toxicity | High, suitable for in vivo applications |

| Second-Order Rate Constant (k2) | 10 to 104 M-1s-1 (general range)[6][9] | 0.07 to 3.60 M-1s-1 (dependent on cyclooctyne)[1][10] |

| Typical Reaction Time | Minutes to a few hours | Hours to overnight |

Experimental Protocols

The following are detailed protocols for labeling various biomolecules using this compound in a CuAAC reaction.

Labeling of Azide-Modified Proteins

This protocol describes the labeling of a purified protein containing azide modifications with this compound.

Materials:

-

Azide-modified protein in a copper- and azide-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

DMSO (anhydrous)

-

Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Copper-chelating ligand solution (e.g., 50 mM THPTA in water)

-

Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)

-

Microcentrifuge tubes

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:

-

Azide-modified protein solution (e.g., to a final concentration of 10-50 µM).

-

This compound stock solution (to a final concentration of 2-5 fold molar excess over the protein).

-

Premixed catalyst solution: Combine the CuSO₄ and THPTA solutions in a 1:5 molar ratio (e.g., final concentrations of 100 µM CuSO₄ and 500 µM THPTA).

-

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the click reaction.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

-

Purification: Purify the 5-FAM-labeled protein from excess reagents using an appropriate method, such as size-exclusion chromatography or dialysis.

-

Analysis: Confirm the labeling efficiency by methods such as SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.

Labeling of Azide-Modified DNA/Oligonucleotides

This protocol outlines the procedure for labeling azide-modified DNA or oligonucleotides with this compound.[2][3]

Materials:

-

Azide-modified DNA/oligonucleotide in nuclease-free water or buffer

-

This compound

-

DMSO

-

Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Tris(benzyltriazolylmethyl)amine (TBTA) ligand solution (e.g., 10 mM in DMSO/t-BuOH)

-

Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)

-

Microcentrifuge tubes

-

Ethanol or acetone for precipitation

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Reaction Setup: In a microcentrifuge tube, add the azide-modified DNA/oligonucleotide.

-

Add Reagents: Add the following reagents in order, vortexing after each addition:

-

This compound stock solution (4-50 equivalents).

-

Premixed CuSO₄/TBTA solution (25 equivalents).

-

Freshly prepared Sodium Ascorbate solution (40 equivalents).

-

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes.[3]

-

Purification: Precipitate the labeled DNA/oligonucleotide using standard ethanol or acetone precipitation methods to remove unreacted reagents.

-

Analysis: Analyze the labeled product by gel electrophoresis with fluorescence imaging or by HPLC.

Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships relevant to the application of this compound in click chemistry.

Experimental Workflow for Metabolic Labeling and Detection of Glycoproteins

References

- 1. researchgate.net [researchgate.net]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. broadpharm.com [broadpharm.com]

- 4. Click Chemistry [organic-chemistry.org]

- 5. abpbio.com [abpbio.com]

- 6. FastClick™ 5-FAM Alkyne | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-FAM-Alkyne in DMSO and Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 5-FAM-Alkyne (5-Carboxyfluorescein-Alkyne), a widely used fluorescent probe in click chemistry applications. Understanding the solubility of this reagent in both organic solvents and aqueous buffers is critical for its effective use in labeling and detection assays.

Core Concepts in Solubility

The solubility of this compound is governed by its chemical structure, which includes the fluorescent carboxyfluorescein core and a reactive alkyne group. While the carboxyfluorescein moiety provides some degree of hydrophilicity, the overall molecule benefits from initial dissolution in an organic solvent prior to its use in aqueous systems.

Dimethyl Sulfoxide (DMSO) as a Primary Solvent

Dimethyl sulfoxide (DMSO) is a highly effective solvent for dissolving this compound. It is a polar aprotic solvent that can readily solvate the molecule, allowing for the preparation of concentrated stock solutions. Several suppliers indicate that this compound is soluble in DMSO.[1][2][3][4][5][6][7][8]

Aqueous Buffer Solubility

This compound exhibits good solubility in aqueous buffers, particularly those with a pH greater than 8.[4][7][9][10][11] The carboxyl group on the fluorescein core has a pKa of approximately 6.4, meaning it is deprotonated and negatively charged at physiological pH and above, which enhances its solubility in water. For optimal aqueous solubility, it is standard practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the desired aqueous buffer.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in its pure forms in various solvents is not extensively published in peer-reviewed literature and often varies between suppliers. However, based on available product data sheets and related compounds, the following table summarizes the known solubility information.

| Solvent System | Reported Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][2][3][4][5][6][7][8] | A stock solution of 10 mM is commonly prepared. |

| Dimethylformamide (DMF) | Soluble[1][2][4][7] | An alternative to DMSO for stock solution preparation. |

| Aqueous Buffers (pH > 8) | Good solubility[4][7][9][10][11] | Solubility is pH-dependent. |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≈4.5 mM)[9] | A complex vehicle for in vivo applications. |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (≈4.5 mM)[9] | Another formulation for enhanced solubility. |

Note: The molecular weight of this compound can vary slightly depending on the salt form and supplier (e.g., 545.54 g/mol ). The molarity calculations are based on this approximate molecular weight.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted into aqueous buffers for working solutions.

Materials:

-

This compound solid

-

Anhydrous, high-purity DMSO

-

Microcentrifuge tubes

-

Vortex mixer

-

Pipettors and tips

Procedure:

-

Weighing: Carefully weigh the desired amount of this compound powder in a microcentrifuge tube. For example, for 1 µmol, weigh approximately 0.55 mg.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For 1 µmol of this compound, add 100 µL of DMSO.

-

Dissolution: Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if precipitation is observed.[9]

-

Storage: Store the stock solution in small aliquots at -20°C, protected from light and moisture. For long-term storage (up to 6 months), -80°C is recommended.[9]

Preparation of an Aqueous Working Solution

This protocol details the dilution of the DMSO stock solution into an aqueous buffer to prepare a working solution for experimental use.

Materials:

-

10 mM this compound stock solution in DMSO

-

Desired aqueous buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4 or Tris buffer, pH 8.5)

-

Vortex mixer

Procedure:

-

Buffer Preparation: Prepare the aqueous buffer of choice and ensure it is at the desired pH and has been filtered.

-

Dilution: While vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired working concentration. This rapid mixing helps prevent localized high concentrations that could lead to precipitation.

-

Final Co-solvent Concentration: Keep the final concentration of DMSO in the working solution as low as possible, typically below 1% (v/v), to minimize potential effects on biological systems.

-

Immediate Use: It is recommended to prepare aqueous working solutions fresh for each experiment to avoid potential precipitation over time.

Visualization of Experimental Workflow and Solubility Logic

The following diagrams illustrate the key processes and decision-making involved in handling this compound.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. FAM alkyne, 5-isomer, 510758-19-7 | BroadPharm [broadpharm.com]

- 4. This compound, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 5. genecopoeia.com [genecopoeia.com]

- 6. abpbio.com [abpbio.com]

- 7. FAM alkyne, 5-isomer (A270204) | Antibodies.com [antibodies.com]

- 8. FAM alkyne, 6-isomer, 478801-49-9 | BroadPharm [broadpharm.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. interchim.fr [interchim.fr]

An In-Depth Technical Guide to the Synthesis and Purification of 5-FAM-Alkyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 5-FAM-Alkyne (5-Carboxyfluorescein-N-propargylamide), a widely utilized fluorescent probe in bioconjugation and cellular imaging. The document outlines detailed experimental protocols, presents key quantitative data, and visualizes the synthesis and application workflows.

Introduction

This compound is a derivative of the green fluorescent dye fluorescein, functionalized with a terminal alkyne group. This alkyne moiety allows for its efficient and specific covalent attachment to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[1][2] Its high fluorescence quantum yield and spectral properties compatible with standard fluorescein filter sets make it an invaluable tool for labeling and detecting proteins, nucleic acids, and other macromolecules in complex biological systems.[3] Applications range from fluorescence microscopy and flow cytometry to the development of targeted therapeutics and diagnostic assays.[4][5]

Physicochemical and Spectroscopic Properties

The successful application of this compound is dependent on its inherent chemical and photophysical characteristics. The data presented below has been compiled from various commercial suppliers and scientific literature.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₄H₁₅NO₆ | [5][6] |

| Molecular Weight | 413.39 g/mol | [5][6] |

| Appearance | Yellow to orange solid | [5][6] |

| Purity (typical) | ≥90% to ≥97% (as determined by HPLC) | [2][6][7] |

| Excitation Maximum (λex) | 490 - 495 nm | [2][7][8] |

| Emission Maximum (λem) | 513 - 520 nm | [8][9] |

| Molar Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹ | [8][10] |

| Fluorescence Quantum Yield (Φ) | ~0.93 | [8][10] |

| Solubility | Soluble in DMSO, DMF, and aqueous buffers (pH > 8) | [3][7][10] |

| Storage Conditions | Store at -20°C, protected from light | [2][7][8] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the formation of an amide bond between the carboxylic acid of 5-carboxyfluorescein and the amine group of propargylamine. This reaction requires the activation of the carboxylic acid, which can be accomplished using various peptide coupling reagents.

Synthesis Workflow

The overall synthetic strategy is a two-step process starting from the synthesis of the 5-carboxyfluorescein precursor, followed by the coupling with propargylamine.

Experimental Protocol: Synthesis

This protocol describes the synthesis of this compound from 5-carboxyfluorescein and propargylamine using HBTU as the coupling agent.

Materials:

-

5-Carboxyfluorescein (single isomer)

-

Propargylamine

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask dried under inert gas (Argon or Nitrogen), dissolve 5-carboxyfluorescein (1.0 equivalent) in anhydrous DMF.

-

Activation of Carboxylic Acid: To the solution from step 1, add HBTU (1.1 equivalents) and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15-20 minutes. The solution should change color, indicating the activation of the carboxylic acid.

-

Amine Addition: Add propargylamine (1.5 equivalents) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature with continuous stirring under an inert atmosphere for 4 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete, precipitate the crude product by adding the reaction mixture dropwise to a stirred solution of cold diethyl ether.

-

Isolation of Crude Product: Collect the precipitate by filtration and wash it with diethyl ether to remove unreacted starting materials and coupling byproducts. Dry the collected solid under vacuum to yield the crude this compound.

Purification of this compound

Purification of the crude product is critical to remove unreacted starting materials, byproducts from the coupling reaction, and any remaining 6-isomer if an isomerically impure starting material was used. Preparative High-Performance Liquid Chromatography (HPLC) is the most effective method for achieving high purity.

Experimental Protocol: Purification

Instrumentation and Materials:

-

Preparative HPLC system with a UV-Vis detector

-

Reverse-phase C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: Acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of DMF or a mixture of Mobile Phase A and B. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

HPLC Conditions:

-

Column: Preparative reverse-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile (Mobile Phase B) in 0.1% TFA in water (Mobile Phase A). A typical gradient might be 10-70% B over 30 minutes. The exact gradient should be optimized based on analytical HPLC runs.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min.

-

Detection: Monitor the elution at the absorbance maximum of fluorescein, around 490 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the main product peak, which should be the major peak with the characteristic absorbance of fluorescein.

-

Solvent Removal: Combine the pure fractions and remove the acetonitrile under reduced pressure.

-

Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the pure this compound as a fluffy, yellow-orange solid.

-

Purity Analysis: Assess the purity of the final product by analytical HPLC.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺ ≈ 414.10 g/mol ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The spectra should show characteristic peaks for the fluorescein core, the propargyl group (including the terminal alkyne proton), and the newly formed amide bond.

-

Analytical HPLC: To determine the purity of the final product.

Application in Click Chemistry: A General Workflow

This compound is primarily used to label azide-containing molecules. The following is a generalized workflow for a copper-catalyzed click chemistry labeling experiment.

Conclusion

This technical guide provides essential information for the synthesis and purification of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers in chemistry, biology, and medicine, enabling the effective production and application of this versatile fluorescent probe for biomolecular labeling and imaging. Adherence to the outlined procedures, with appropriate optimization for specific laboratory conditions, will facilitate the successful synthesis of high-purity this compound for a wide range of research and development applications.

References

- 1. researchgate.net [researchgate.net]

- 2. empbiotech.com [empbiotech.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. iscientific.org [iscientific.org]

- 5. chemimpex.com [chemimpex.com]

- 6. EP2114953B1 - Process for preparing substantially pure fluorescein - Google Patents [patents.google.com]

- 7. This compound, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 8. FAM alkyne, 5-isomer, 510758-19-7 | BroadPharm [broadpharm.com]

- 9. Amine to Amide (Coupling) - HBTU [commonorganicchemistry.com]

- 10. FAM alkyne, 5-isomer (A270204) | Antibodies.com [antibodies.com]

The Principle of 5-FAM-Alkyne in Bio-orthogonal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of 5-FAM-Alkyne in bio-orthogonal chemistry. This compound is a versatile fluorescent probe that plays a crucial role in the visualization and tracking of biomolecules in living systems.[1][2] Its utility lies in its terminal alkyne group, which can be covalently linked to a biomolecule of interest that has been tagged with a complementary azide group.[3] This highly specific and efficient reaction, known as "click chemistry," allows for the stable and fluorescent labeling of a wide range of molecules, including proteins and nucleic acids.[1][3]

Core Principle: Bio-orthogonal "Click" Chemistry

Bio-orthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes.[3][4][5][6] The most prominent example of such a reaction utilized with this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5][7][8][9]

In this reaction, the terminal alkyne on the 5-FAM molecule reacts with an azide group on a target biomolecule in the presence of a copper(I) catalyst.[7][10] This reaction forms a stable triazole linkage, covalently attaching the fluorescent 5-FAM dye to the target.[7][10] The reaction is highly specific, as neither alkyne nor azide groups are naturally present in most biological systems, ensuring that the labeling is targeted and background fluorescence is minimized.[2][8]

Key characteristics of the click chemistry reaction involving this compound include:

-

High Specificity: The azide and alkyne groups react exclusively with each other, avoiding side reactions with other functional groups found in complex biological samples.[2][7]

-

Efficiency: The reaction proceeds quickly and with high yield under mild, aqueous conditions, often being complete in less than an hour.[7]

-

Stability: The resulting triazole linkage forms an irreversible, covalent bond.[7]

-

Biocompatibility: The reactants and products are generally non-toxic and do not disrupt cellular functions, making this method suitable for live-cell imaging.[3][5][10]

A variation of this reaction, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allows for the "clicking" of azides and alkynes without the need for a cytotoxic copper catalyst.[4][11] This is particularly advantageous for in vivo applications.[5]

Quantitative Data: Properties of this compound (5-Isomer)

The following table summarizes the key quantitative properties of the 5-isomer of this compound, a commonly used variant.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₁₅NO₆ | [12][13] |

| Molecular Weight | 413.38 g/mol | [13] |

| Excitation Maximum (λ_abs) | 490 nm | [12][13][14] |

| Emission Maximum (λ_em) | 513 nm | [12][13][14] |

| Extinction Coefficient (ε) | 80,000 M⁻¹cm⁻¹ | [12][13][14] |

| Fluorescence Quantum Yield | 0.93 | [12][14] |

| Purity | ≥ 90-97% (HPLC) | |

| Solubility | Good in aqueous buffers (pH > 8), DMSO, DMF | [12][13][14] |

| Storage Conditions | -20°C, protected from light | [7][12][13][15] |

Experimental Protocols

General Protocol for Labeling Azide-Modified Proteins with this compound (CuAAC)

This protocol outlines the general steps for labeling a protein that has been modified to contain an azide group.

Materials:

-

Azide-modified protein in an azide-free buffer (e.g., PBS)

-

This compound

-

1.5x Protein Labeling Buffer (containing a copper(I)-stabilizing ligand like THPTA or BTTAA)[8][16]

-

Copper(II) sulfate (CuSO₄) solution

-

Ascorbic acid or sodium ascorbate solution (freshly prepared)

-

DMSO or DMF for dissolving this compound

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO or DMF to a stock concentration of 10 mM.

-

Prepare a 50 mM stock solution of ascorbic acid in water. This solution should be made fresh.

-

Prepare a stock solution of CuSO₄ in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein solution. The volume of the protein solution should not exceed one-third of the total reaction volume.

-

Add the 1.5x protein labeling buffer to the protein solution and vortex gently.

-

Add the calculated volume of the this compound stock solution to achieve the desired final concentration (typically a 3-10 fold molar excess over the protein). Vortex the mixture well.

-

-

Catalyst Addition and Reaction:

-

(Recommended) Degas the mixture by bubbling with an inert gas for 30-60 seconds to remove oxygen, which can oxidize the copper(I) catalyst.

-

Add the ascorbic acid solution to the reaction mixture to reduce Cu(II) to Cu(I).

-

Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-100 µM.

-

Flush the headspace of the tube with inert gas and cap it tightly.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Remove the excess, unreacted this compound and copper catalyst using a desalting column, dialysis, or protein precipitation.

-

-

Analysis:

-

Confirm labeling by fluorescence imaging of an SDS-PAGE gel or by fluorescence spectroscopy.

-

Protocol for Metabolic Labeling of Cellular Proteins and Subsequent Fluorescent Detection

This protocol describes the metabolic incorporation of an azide-containing amino acid into cellular proteins, followed by labeling with this compound.

Materials:

-

Mammalian cells in culture (e.g., HeLa or HEK cells)[17][18][19]

-

Cell culture medium, serum, and supplements

-

Azide-modified amino acid (e.g., L-azidohomoalanine, AHA)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Click chemistry reaction cocktail (containing this compound, CuSO₄, a copper-stabilizing ligand, and a reducing agent like sodium ascorbate)

-

Nuclear stain (e.g., DAPI or Hoechst)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Replace the normal culture medium with a medium containing the azide-modified amino acid (e.g., AHA).

-

Incubate the cells for a period of time (e.g., 4-24 hours) to allow for the incorporation of the azide-modified amino acid into newly synthesized proteins.[17][18]

-

-

Cell Fixation and Permeabilization:

-

Wash the cells three times with PBS to remove unincorporated azide-modified amino acids.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[17][18] This step is necessary to allow the click chemistry reagents to enter the cell.

-

Wash the cells three times with PBS.

-

-

Click Reaction:

-

Prepare the click chemistry reaction cocktail immediately before use. A typical cocktail includes this compound, CuSO₄, a copper ligand, and sodium ascorbate in PBS.

-

Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.[17][18]

-

-

Washing and Counterstaining:

-

Wash the cells three times with PBS to remove unreacted click chemistry reagents.

-

If desired, counterstain the cell nuclei with DAPI or Hoechst for 5-10 minutes.

-

Wash the cells a final three times with PBS.

-

-

Imaging:

Visualizations

The following diagrams illustrate the core principles and workflows associated with the use of this compound in bio-orthogonal chemistry.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Principle.

Caption: Experimental workflow for metabolic labeling and detection.

Caption: Decision tree for choosing between CuAAC and SPAAC reactions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. tenovapharma.com [tenovapharma.com]

- 3. benchchem.com [benchchem.com]

- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 5. chempep.com [chempep.com]

- 6. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]

- 7. abpbio.com [abpbio.com]

- 8. interchim.fr [interchim.fr]

- 9. Click Chemistry [organic-chemistry.org]

- 10. lumiprobe.com [lumiprobe.com]

- 11. Click chemistry - Wikipedia [en.wikipedia.org]

- 12. FAM alkyne, 5-isomer, 510758-19-7 | BroadPharm [broadpharm.com]

- 13. This compound, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 14. FAM alkyne, 5-isomer (A270204) | Antibodies.com [antibodies.com]

- 15. lumiprobe.com [lumiprobe.com]

- 16. lumiprobe.com [lumiprobe.com]

- 17. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for 5-FAM-Alkyne Labeling of Proteins in Cell Lysate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The sensitive and specific detection of proteins within complex biological mixtures such as cell lysates is crucial for advancing proteomics and drug discovery. "Click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a robust and bioorthogonal method for covalently labeling biomolecules.[1][2][3] This reaction joins an alkyne-functionalized molecule with an azide-modified partner, forming a stable triazole linkage.[2][4][5][6] This method is highly efficient and specific, as neither alkyne nor azide moieties are naturally present in proteins, preventing off-target reactions with native biomolecules.[2][4][6]

This application note details a protocol for the fluorescent labeling of azide-modified proteins in a cell lysate using 5-FAM-Alkyne. 5-Carboxyfluorescein (5-FAM) is a widely used green fluorescent dye.[7] By introducing azide-bearing amino acid analogs, such as azidohomoalanine (AHA), into cell culture, newly synthesized proteins become tagged with azides.[1] These azide-modified proteins can then be specifically labeled with this compound via a click reaction. The resulting fluorescently tagged proteins can be easily visualized and quantified using in-gel fluorescence scanning, providing a powerful tool for studying protein synthesis, turnover, and post-translational modifications.[1][4]

Principle of the Method

The experimental workflow involves two main stages: metabolic labeling of proteins with an azide analog and the subsequent click chemistry reaction with this compound in the cell lysate.

-

Metabolic Labeling: Cells are cultured in a medium where methionine is replaced with an azide-containing analog, azidohomoalanine (AHA). During protein synthesis, AHA is incorporated into newly synthesized proteins in place of methionine.[1]

-

Cell Lysis: After metabolic labeling, the cells are harvested and lysed to release the cellular proteins, including those now containing azide groups.

-

Click Chemistry Reaction: The cell lysate containing the azide-modified proteins is then subjected to a copper(I)-catalyzed click reaction. This compound, a fluorescent probe, is covalently attached to the azide-modified proteins.[4]

-

Analysis: The labeled proteins are separated by SDS-PAGE, and the gel is scanned using a fluorescence imager to detect the 5-FAM-labeled proteins.[1]

Experimental Workflow

Caption: Experimental workflow for this compound labeling of proteins.

Data Presentation

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₄H₁₅NO₆ |

| Molecular Weight | 413.38 g/mol |

| Excitation Maximum (λex) | 490 nm[8][9] |

| Emission Maximum (λem) | 513 nm[8][9] |

| Molar Extinction Coefficient (ε) | 80,000 L·mol⁻¹·cm⁻¹[8][9] |

| Solubility | DMSO, DMF, Alcohols[8][9] |

Recommended Reagent Concentrations for Click Reaction

| Reagent | Stock Concentration | Final Concentration |

| Azide-modified Protein Lysate | 1-5 mg/mL | 0.5-2.5 mg/mL |

| This compound | 1 mM in DMSO | 2-40 µM[10][11] |

| Copper(II) Sulfate (CuSO₄) | 20 mM in H₂O | 1 mM[10][12] |

| THPTA (Ligand) | 40 mM or 100 mM in H₂O | 2 mM[11][12] |

| Sodium Ascorbate (Reducing Agent) | Freshly prepared 300 mM in H₂O | 1-5 mM |

Note: These are starting concentrations and may require optimization for specific experimental conditions. A final concentration of 20 µM for the this compound is a good starting point, which can be titrated down if high background is observed.[10][11]

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with Azidohomoalanine (AHA)

This protocol is adapted from established methods for the metabolic incorporation of amino acid analogs.[1]

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Methionine-free cell culture medium

-

Azidohomoalanine (AHA)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed mammalian cells in a culture plate and grow to the desired confluency in complete culture medium.

-

Aspirate the complete medium and wash the cells once with warm PBS.

-

Replace the medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.[1]

-

Prepare a stock solution of AHA in sterile water or DMSO.

-

Add AHA to the methionine-free medium to the desired final concentration (typically 25-50 µM).[1]

-

Incubate the cells for the desired labeling period (e.g., 4-24 hours).[1]

-

After incubation, proceed to cell harvesting and lysis.

Protocol 2: Preparation of Cell Lysate

Materials:

-

AHA-labeled cells from Protocol 1

-

Cold PBS

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

Procedure:

-

Aspirate the culture medium and wash the cells twice with cold PBS.[1]

-

Lyse the cells by adding an appropriate volume of lysis buffer containing a protease inhibitor cocktail.[1]

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

Quantify the protein concentration of the lysate using a standard method such as the BCA assay.[13] The lysate is now ready for the click chemistry reaction.

Protocol 3: this compound Labeling of Proteins in Cell Lysate

This protocol provides a general framework for the click chemistry reaction in a cell lysate.[10][11]

Materials:

-

Azide-modified protein lysate (1-5 mg/mL)

-

This compound (1 mM in DMSO)

-

Copper(II) Sulfate (CuSO₄) (20 mM in H₂O)

-

THPTA (100 mM in H₂O)

-

Sodium Ascorbate (300 mM in H₂O, freshly prepared)

-

PBS buffer (pH 7.4)

-

1.5 mL microfuge tubes

Procedure:

-

In a 1.5 mL microfuge tube, add the following components in order. Note: The volumes can be scaled as needed while maintaining the same final concentrations.

-

Vortex the tube briefly to mix.

-

Add 10 µL of 40 mM THPTA solution. Vortex briefly.[11]

-

Add 10 µL of 20 mM CuSO₄ solution. Vortex briefly.[11]

-

To initiate the reaction, add 10 µL of 300 mM sodium ascorbate solution.[11] Vortex briefly.

-

Protect the reaction from light and incubate for 30-60 minutes at room temperature.[11]

Protocol 4: Protein Precipitation and Sample Preparation for SDS-PAGE

This optional but recommended step helps to remove unreacted fluorescent dye and other reaction components, reducing background fluorescence.[1][10]

Materials:

-

Labeled protein lysate from Protocol 3

-

Methanol (ice-cold)

-

Chloroform

-

Deionized water

Procedure:

-

To the 200 µL reaction mixture, add 600 µL of methanol and vortex briefly.[11]

-

Add 150 µL of chloroform and vortex briefly.[11]

-

Add 400 µL of deionized water and vortex briefly.[11]

-

Centrifuge for 5 minutes at 13,000-20,000 x g. Carefully remove the upper aqueous layer without disturbing the protein interface.[10][11]

-

Add 450 µL of methanol to the remaining lower phase and interface, and vortex briefly.[10][11]

-

Centrifuge for 5 minutes at 13,000-20,000 x g to pellet the protein.[10][11]

-

Carefully remove and discard the supernatant.

-

Wash the pellet by adding another 450 µL of methanol and vortexing briefly. Repeat the centrifugation step.

-

Carefully remove the supernatant and allow the protein pellet to air-dry for at least 15 minutes.[11]

-

Resuspend the protein pellet in an appropriate volume of SDS-PAGE sample buffer.

-

Heat the sample at 95°C for 5 minutes and proceed with SDS-PAGE.

Protocol 5: In-Gel Fluorescence Detection

Materials:

-

Polyacrylamide gel with separated labeled proteins

-

Deionized water

-

Fluorescence imager with appropriate filters for 5-FAM (Excitation: ~490 nm, Emission: ~513 nm)

Procedure:

-

After electrophoresis, carefully remove the gel from the cassette.

-

Wash the gel in deionized water for 5-10 minutes to remove residual SDS.[1]

-

Scan the gel using a fluorescence imager equipped with filters appropriate for 5-FAM detection.[1]

-

(Optional) After fluorescence imaging, the same gel can be stained with a total protein stain like Coomassie Brilliant Blue to visualize the total protein loading.[1]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or weak fluorescent signal | Inefficient metabolic labeling with AHA. | Ensure cells are actively dividing. Optimize AHA concentration and incubation time.[1] |

| Incomplete click reaction. | Use freshly prepared reagent stocks, especially the sodium ascorbate.[1][10] Optimize the concentration of copper and ligand.[1] | |

| Insufficient amount of labeled protein. | Increase the amount of protein lysate used in the click reaction.[1] | |

| High background fluorescence | Unreacted this compound in the gel. | Perform the protein precipitation step (Protocol 4) after the click reaction to remove excess dye.[1] |

| Non-specific binding of the dye. | Titrate down the concentration of this compound.[10][11] |

Signaling Pathway Diagram

As the this compound labeling protocol is a chemical method applied to cell lysates, a traditional biological signaling pathway is not applicable. The diagram below illustrates the chemical principle of the labeling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. mdpi.com [mdpi.com]

- 4. abpbio.com [abpbio.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. interchim.fr [interchim.fr]

- 7. FastClick™ 5-FAM Alkyne | AAT Bioquest [aatbio.com]

- 8. This compound, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 9. FAM alkyne, 5-isomer, 510758-19-7 | BroadPharm [broadpharm.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. mdpi.com [mdpi.com]

- 13. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: 5-FAM-Alkyne for Flow Cytometry Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-FAM-Alkyne (5-Carboxyfluorescein-Alkyne) is a fluorescent probe widely utilized in bioorthogonal chemistry for the detection and visualization of azide-modified biomolecules.[1][2] Its utility in flow cytometry stems from its bright green fluorescence, comparable to fluorescein isothiocyanate (FITC), and its ability to participate in the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction.[3] This allows for the covalent labeling of a wide array of biological targets, including newly synthesized proteins, glycans, and DNA, with minimal perturbation to the biological system.[3][4][5] These application notes provide detailed protocols for the use of this compound in flow cytometry for the analysis of nascent protein synthesis and apoptosis.

Principle of the Assay

The core of this technique is a two-step labeling process. First, cells are metabolically labeled with a precursor molecule containing an azide group. This azide-modified precursor is incorporated into newly synthesized biomolecules. For instance, L-azidohomoalanine (AHA) or 5-azidoindole can be used as surrogates for methionine and tryptophan, respectively, to label nascent proteins.[4] Similarly, azide-modified sugars can be incorporated into glycans.[6][7][8]

Following metabolic labeling, the cells are fixed and permeabilized. A click chemistry reaction is then performed, during which the azide group on the incorporated precursor reacts with the terminal alkyne of this compound.[3] This reaction is catalyzed by copper(I) and results in the formation of a stable triazole linkage, covalently attaching the bright fluorescent FAM dye to the target biomolecule. The fluorescence intensity of individual cells, which is proportional to the amount of incorporated azide and thus the level of the target biomolecule, can then be quantitatively analyzed by flow cytometry.

Key Applications

-

Monitoring Global Protein Synthesis: Directly measure the rate of new protein synthesis in response to various stimuli, such as drug candidates, growth factors, or cellular stressors.[4]

-

Cell Proliferation Assays: In conjunction with azide-modified nucleosides, this compound can be used to detect DNA replication as an indicator of cell proliferation.

-

Apoptosis Detection: By labeling specific activated caspases with an azide-containing inhibitor, subsequent click reaction with this compound allows for the detection of apoptotic cells.

-

Glycan Analysis: Study the dynamics of glycan expression and localization by metabolically labeling cells with azide-modified sugars.[6][7][8]

Data Presentation

Quantitative Analysis of Nascent Protein Synthesis

The following table presents illustrative data from an experiment measuring nascent protein synthesis in response to a hypothetical transcription inhibitor. Jurkat cells were treated with the inhibitor for 4 hours, followed by labeling with 5-azidoindole and detection with this compound.

| Treatment Group | Mean Fluorescence Intensity (MFI) of FAM-Positive Population | Standard Deviation of Negative Population | Stain Index |

| Untreated Control | 85,000 | 350 | 120.9 |

| Transcription Inhibitor | 32,000 | 340 | 46.5 |

Stain Index is calculated as: (MFI of positive population - MFI of negative population) / (2 * Standard Deviation of negative population). A higher stain index indicates better separation between the positive and negative populations.[9]

Comparison of this compound and FITC-Azide

This table provides a comparative analysis of the performance of this compound versus a commercially available FITC-azide for the detection of azide-labeled cells.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Relative Brightness | Signal-to-Noise Ratio |

| This compound | 490 | 513 | ++++ | High |

| FITC-Azide | 495 | 519 | +++ | Moderate |

Relative brightness and signal-to-noise ratio are dependent on the specific instrument and experimental conditions. This data is for illustrative purposes.

Experimental Protocols

Protocol 1: Analysis of Nascent Protein Synthesis

This protocol describes the metabolic labeling of newly synthesized proteins with 5-azidoindole and their subsequent detection with this compound for flow cytometry analysis.

Materials:

-

Cells of interest (e.g., Jurkat cells)

-

Complete cell culture medium

-

Tryptophan-free cell culture medium

-

5-azidoindole stock solution (25 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.25% Triton™ X-100 in PBS)

-

Click Reaction Buffer (e.g., PBS with 1 mM CuSO₄, 5 mM THPTA ligand, and 2.5 mM sodium ascorbate)

-

This compound stock solution (10 mM in DMSO)

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

Procedure:

-

Cell Seeding: Seed cells at a density that ensures they are in the logarithmic growth phase at the time of the experiment.

-

Tryptophan Starvation (Optional but Recommended): To enhance the incorporation of 5-azidoindole, gently pellet suspension cells (300 x g for 5 minutes) and resuspend in pre-warmed, tryptophan-free medium for 30-60 minutes.[4]

-

Metabolic Labeling: Add 5-azidoindole to the culture medium to a final concentration of 25-100 µM. Incubate the cells for 1-4 hours at 37°C in a humidified CO₂ incubator. The optimal concentration and incubation time should be determined empirically for each cell type.[4]

-

Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS by centrifugation (300 x g for 5 minutes).

-

Fixation: Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature. Wash once with 1 mL of PBS.

-

Permeabilization: Resuspend the cell pellet in 100 µL of Permeabilization Buffer and incubate for 15 minutes at room temperature. Wash once with 1 mL of PBS.

-

Click Chemistry Reaction: a. Prepare the Click Reaction Cocktail immediately before use. For each sample, mix:

- 100 µL of Click Reaction Buffer

- 1 µL of this compound stock solution (final concentration ~100 µM) b. Resuspend the permeabilized cell pellet in the Click Reaction Cocktail. c. Incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells twice with 1 mL of Flow Cytometry Staining Buffer.

-